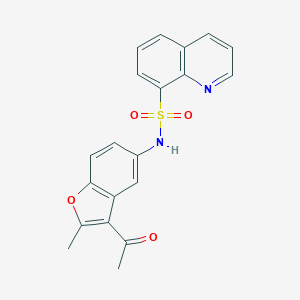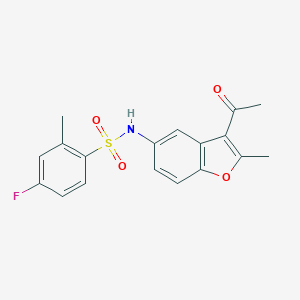![molecular formula C20H19N3O4S B280866 N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide, commonly known as MCAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCAQ belongs to the class of sulfonamide compounds and is known to exhibit potent inhibitory effects on various enzymes and proteins involved in biological pathways.
Wirkmechanismus
The mechanism of action of MCAQ involves its ability to inhibit the activity of enzymes and proteins involved in biological pathways. MCAQ has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes and proteins leads to the inhibition of cancer cell growth, reduction of angiogenesis, and induction of apoptosis.
Biochemical and Physiological Effects:
MCAQ has been shown to exhibit potent inhibitory effects on various enzymes and proteins involved in biological pathways. It has been shown to inhibit the activity of carbonic anhydrase, metalloproteinases, and tyrosine kinases. Inhibition of these enzymes and proteins leads to the inhibition of cancer cell growth, reduction of angiogenesis, and induction of apoptosis. MCAQ has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
MCAQ has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins involved in biological pathways, making it a valuable tool for studying these pathways. It has also been shown to exhibit potent anti-cancer and anti-inflammatory effects, making it a potential therapeutic agent for these diseases. However, MCAQ has some limitations for lab experiments. It is a complex molecule that requires careful optimization of reaction conditions to obtain high yields and purity. It is also a potent inhibitor of various enzymes and proteins, which can lead to off-target effects and toxicity.
Zukünftige Richtungen
There are several future directions for the study of MCAQ. One potential direction is the development of more efficient synthesis methods to obtain high yields and purity. Another direction is the study of the structure-activity relationship of MCAQ to identify more potent and selective inhibitors of specific enzymes and proteins. MCAQ has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis, and future studies may focus on its clinical efficacy in these diseases. Additionally, the potential use of MCAQ as a therapeutic agent for other diseases such as cancer and neurodegenerative diseases may also be explored.
Synthesemethoden
The synthesis of MCAQ involves the reaction of 8-hydroxyquinoline with 2-(4-morpholinyl) ethyl isocyanate followed by the reaction with sulfuryl chloride. The resulting compound is then treated with 4-nitrobenzoyl chloride to obtain MCAQ. The synthesis of MCAQ is a multi-step process and requires careful optimization of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
MCAQ has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory effects on various enzymes and proteins involved in biological pathways such as carbonic anhydrase, metalloproteinases, and tyrosine kinases. MCAQ has been shown to inhibit the growth of cancer cells, reduce angiogenesis, and induce apoptosis. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Eigenschaften
Molekularformel |
C20H19N3O4S |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
N-[2-(morpholine-4-carbonyl)phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C20H19N3O4S/c24-20(23-11-13-27-14-12-23)16-7-1-2-8-17(16)22-28(25,26)18-9-3-5-15-6-4-10-21-19(15)18/h1-10,22H,11-14H2 |
InChI-Schlüssel |
YDYOSXWFRYFOAO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)
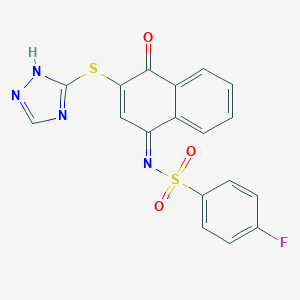
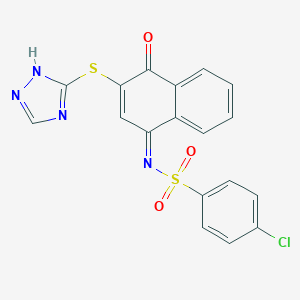
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
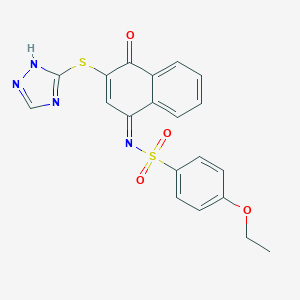
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)
![Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)
